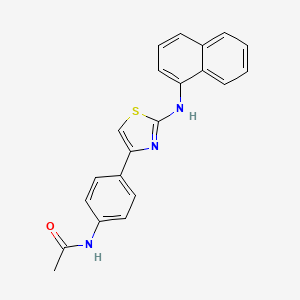
N-(4-(4-(1-Naphthylamino)-3,5-thiazolyl)phenyl)ethanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Phenyl-1-naphthalenamine” is an aromatic amine . It’s also known as “N-(1-Naphthyl)aniline” and has the molecular formula C16H13N .
Molecular Structure Analysis
The molecular structure of “N-Phenyl-1-naphthalenamine” consists of a phenyl group (C6H5) attached to a naphthalenamine group (C10H7N) . The molecular weight is 219.281 Da .Physical And Chemical Properties Analysis
“N-Phenyl-1-naphthalenamine” is a white to yellow crystal or gray to tan flakes or powder . The melting point is 226°F .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- N-(4-(4-(1-Naphthylamino)-3,5-thiazolyl)phenyl)ethanamide and its derivatives have been explored in the field of antimicrobial activity. Studies reveal that these compounds exhibit significant inhibitory effects against various bacterial species such as Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi. This indicates their potential as effective agents in combating bacterial infections (Patel, Nimavat, Vyas, & Patel, 2011); (Patel & Patel, 2012).
Crystal Structure and Characterization
- Research into the crystal structure and characterization of derivatives of this compound has been conducted. For instance, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was analyzed, providing insights into molecular conformations and interactions. This kind of research aids in understanding the physicochemical properties of these compounds, which is crucial in their application in various fields (Özer, Arslan, VanDerveer, & Külcü, 2009).
Photochromic Fluorescence
- The compounds derived from this compound have been studied for their photochromic fluorescence behaviors. These studies are essential in the development of new materials for optical applications, such as sensors and switches. The research showed that upon exposure to ultraviolet light, certain derivatives displayed a color change, which is a desirable property in photochromic materials (Orhan, 2017).
Safety and Hazards
Mécanisme D'action
Mode of Action
It has been observed that the compound has a significant interaction with the highest occupied molecular orbital (homo) and the lowest unoccupied molecular orbital (lumo) of certain organic compounds . This interaction facilitates the excitation of electrons, creating electron-hole pairs across organic interfaces .
Biochemical Pathways
The compound’s interaction with the HOMO and LUMO of organic compounds suggests a potential role in electron transfer processes , which are fundamental to many biochemical pathways.
Result of Action
The compound’s interaction with the HOMO and LUMO of organic compounds suggests a potential role in facilitating electron transfer processes , which could have various downstream effects depending on the specific context.
Propriétés
IUPAC Name |
N-[4-[2-(naphthalen-1-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-14(25)22-17-11-9-16(10-12-17)20-13-26-21(24-20)23-19-8-4-6-15-5-2-3-7-18(15)19/h2-13H,1H3,(H,22,25)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEYHAXFEFMROS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
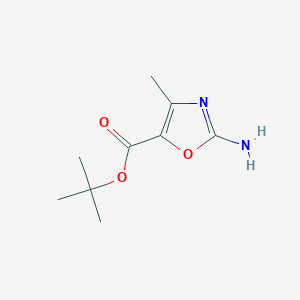
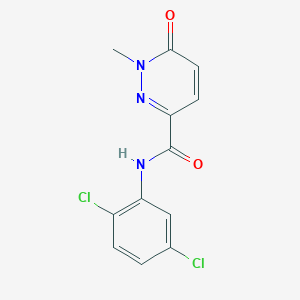
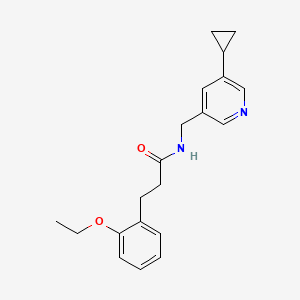
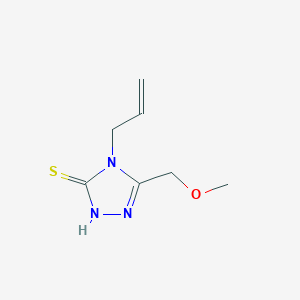
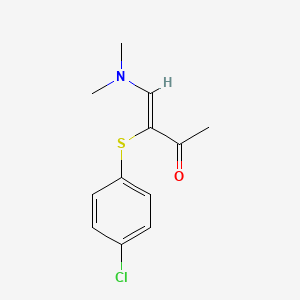

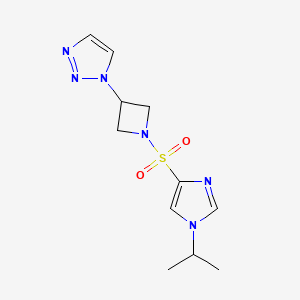
![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide](/img/structure/B2362960.png)
![2-[3-(Benzotriazol-2-yl)-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]ethanol](/img/structure/B2362961.png)

![3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol](/img/structure/B2362964.png)
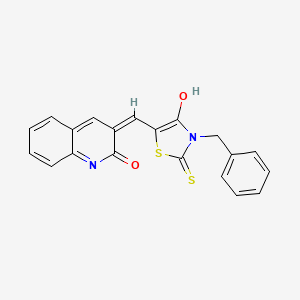
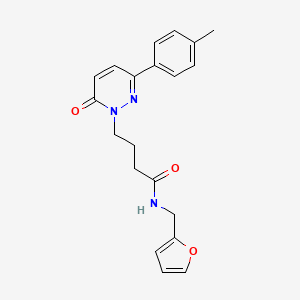
![7-methyl-6-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2362971.png)
